molecular formula C15H13Cl2N5O3S B2514739 2,4-dichloro-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide CAS No. 1396566-50-9

2,4-dichloro-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Cat. No. B2514739
CAS RN: 1396566-50-9
M. Wt: 414.26
InChI Key: HJABRXQHAAXZEW-UHFFFAOYSA-N
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Description

The compound of interest, 2,4-dichloro-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its potential biological activities. The structure of this compound suggests that it may have significant interactions with biological systems, potentially leading to anticancer properties as seen in similar sulfonamide derivatives .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of aminoguanidines with appropriate phenylglyoxal hydrate in glacial acetic acid . Another method includes reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . These methods provide a framework for the synthesis of a wide range of sulfonamide derivatives, including the compound , by altering the substituents on the benzene ring and the type of amine used in the reaction.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, the presence of a naphthyl moiety significantly contributes to the anticancer activity of certain analogues . The molecular structure often determines the type of intermolecular interactions that can occur, which in turn affects the compound's stability and reactivity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including tautomerism, which is a chemical equilibrium between two structures differing in the position of protons and electrons . The presence of substituents such as methylthio groups can also influence the reactivity of these compounds, potentially leading to the formation of new derivatives with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of certain substituents can increase the metabolic stability of these compounds, which is an important factor for their potential use as drugs . The crystalline structure, including intramolecular hydrogen bonding and the orientation of substituents, can affect the compound's physical properties and its interactions with biological targets .

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Compounds related to benzenesulfonamides, including those with oxadiazole moieties, have been synthesized and evaluated for their antimicrobial and anti-HIV activities. These studies have shown that some synthesized compounds exhibit significant biological activity, which is promising for the development of new therapeutic agents (Iqbal et al., 2006).

Photodynamic Therapy in Cancer Treatment

Benzenesulfonamide derivatives have been found to possess properties useful in photodynamic therapy, a treatment for cancer. These compounds, such as zinc phthalocyanine derivatives, show high singlet oxygen quantum yield, making them potent for Type II photodynamic mechanisms (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

Research on pyrazolines bearing benzenesulfonamide groups has indicated their potential as inhibitors of carbonic anhydrase I and II. These enzymes are significant in various physiological processes, and their inhibition can have therapeutic implications (Gul et al., 2016).

Antitumor Activity

Several benzenesulfonamide derivatives have demonstrated in vitro antitumor activities, highlighting their potential as cancer treatment agents. For instance, compounds with specific molecular structures have shown selectivity and potency against certain cancer cell lines (Sławiński & Brzozowski, 2006).

Antibacterial and Antifungal Activities

Compounds derived from benzenesulfonamides have been evaluated for their antibacterial and antifungal properties. Such studies are crucial in the ongoing search for new antimicrobial agents to combat drug-resistant strains of bacteria and fungi (Sarvaiya et al., 2019).

Molecular Docking and COX-2 Inhibition

Research involving docking studies and the crystal structure of tetrazole derivatives, including those related to benzenesulfonamides, has provided insights into their potential as COX-2 inhibitors. This has implications for the development of anti-inflammatory drugs (Al-Hourani et al., 2015).

properties

IUPAC Name

2,4-dichloro-5-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O3S/c1-9-7-14(13(17)8-12(9)16)26(24,25)18-10-3-5-11(6-4-10)22-15(23)21(2)19-20-22/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJABRXQHAAXZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

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